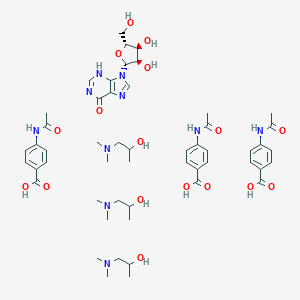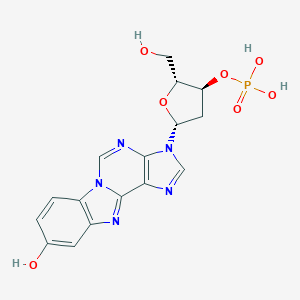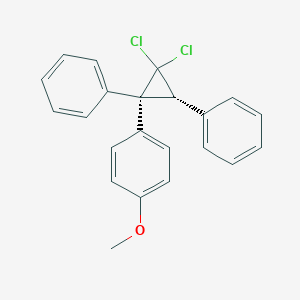
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone
概要
説明
Synthesis Analysis
The synthesis of related compounds involves the creation of complex molecules with specific functional groups. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was achieved and found to be a potent in vitro inhibitor of aldose reductase, suggesting a method for creating bioactive molecules . Similarly, the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses as potential precursors of disaccharides indicates a process for creating functionalized synthones that could be applied to the synthesis of related pyridine compounds .
Molecular Structure Analysis
The molecular structure of compounds closely related to "1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone" has been studied using various techniques. For example, the crystal and molecular structure of a chloropyridin methanone compound was characterized by X-ray diffraction (XRD), which provided detailed information about the intermolecular interactions and geometry of the molecule . This type of analysis is crucial for understanding the physical properties and reactivity of a compound.
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be complex. The study on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, which are structurally similar to the compound of interest, revealed an unusual side reaction of hydrogenolysis of the alcohol group. Optimizing reaction conditions was key to minimizing side reactions and obtaining the desired product . This highlights the importance of careful reaction monitoring and optimization in the synthesis of pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxymethyl in the compound of interest suggests certain properties like solubility, boiling point, and reactivity. The intermolecular hydrogen bonds observed in the crystal structure of a related compound suggest that "1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone" may also exhibit hydrogen bonding, which can affect its melting point and solubility .
科学的研究の応用
Catalytic Behavior in Polymerization
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone has been utilized in the synthesis of NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, form complexes that exhibit significant catalytic activities in ethylene reactivity, including oligomerization and polymerization. The catalytic activity is particularly high under elevated ethylene pressure, with iron and cobalt complexes showing different levels of activity (Sun et al., 2007).
Antimicrobial Activity
A derivative of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone, specifically 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, has demonstrated significant antimicrobial activity. Its minimum inhibitory concentration (MIC) values range from 30.2 to 43.2 μg cm-3, indicating its potential as an antimicrobial agent (Salimon et al., 2011).
Cytotoxic Studies and Docking Studies
This compound has also been synthesized for cytotoxic studies and molecular docking studies. These studies help in understanding the pharmacokinetics of the compound for potential biological applications. The research involves spectroscopic characterization, cytotoxic evaluation, and binding analysis with human serum albumin (Govindhan et al., 2017).
Memory Improvement in Mice
Derivatives of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone have been studied for their effects on learning and memory in mice. Specifically, compounds such as Promoting Memory No.5 and No.6 showed promising results in improving learning and memory reconstruction dysfunction in mice (Zhang, 2012).
Synthesis and Characterization
There has been significant research into the synthesis and characterization of compounds related to 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone. These studies explore various synthesis methods, characterization techniques, and potential applications of these compounds in different scientific fields, such as molecular structure determination and crystallography (Jin, 2015).
Antiviral Activity
Some derivatives of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone have been synthesized and tested for their antiviral activity. These studies explore the synthesis of new heterocyclic compounds and evaluate their effectiveness against viruses such as HSV1 and HAV-MBB (Attaby et al., 2006).
Antibacterial and Plant Growth Regulatory Activities
Several 1H-1,2,4-triazole derivatives containing the pyridine moiety, related to 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone, have been synthesized and tested for antibacterial and plant growth regulatory activities. Most compounds exhibited some level of antifungal activity and influence on plant growth (Liu et al., 2007).
Safety and Hazards
特性
IUPAC Name |
1-[6-(hydroxymethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHOZUEJWJPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438114 | |
| Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone | |
CAS RN |
135450-43-0 | |
| Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

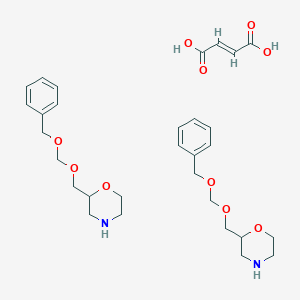

![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)

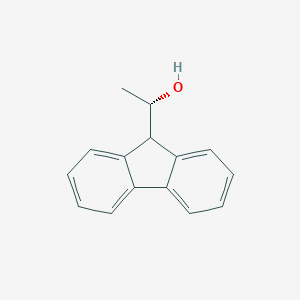

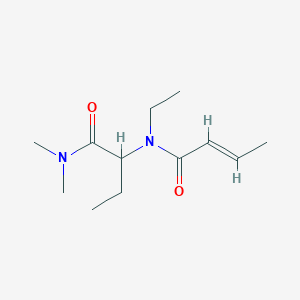
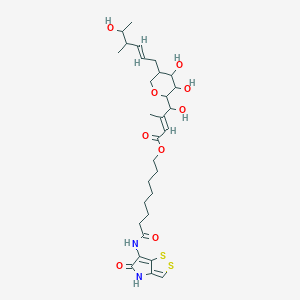
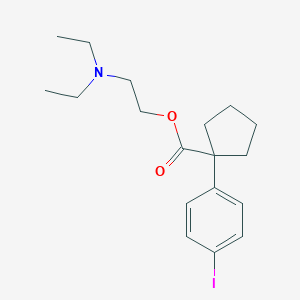
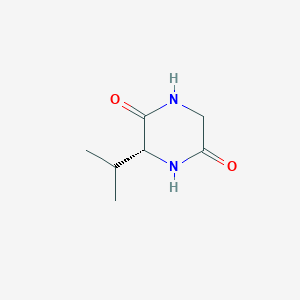
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
